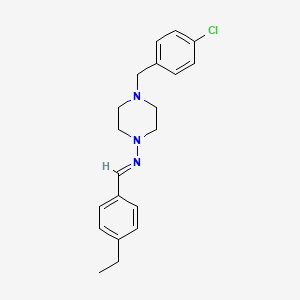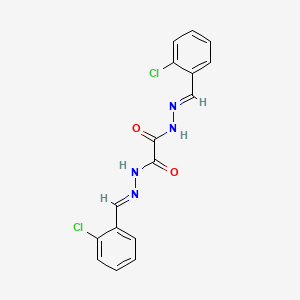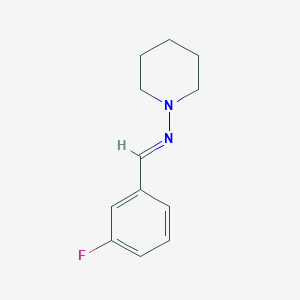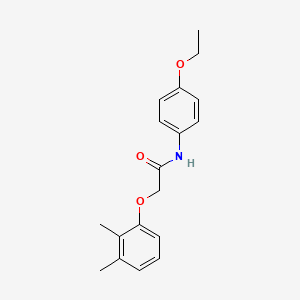![molecular formula C15H22N2O3S B5536280 2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)
2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is 310.13511374 g/mol and the complexity rating of the compound is 462. The solubility of this chemical has been described as >46.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
Research into the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, including compounds structurally related to 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, has provided valuable insights. These studies aim to optimize the pharmacological properties of these compounds for development as cancer therapeutics. For example, modifications to improve water solubility and inhibitory effects on HIF-1 activated transcription have been explored, highlighting the compound's potential as a novel anti-cancer agent (J. Mun et al., 2012).
Antiviral Properties
Another significant area of application involves the compound's antiviral properties. A novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, structurally similar to 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, has demonstrated efficacy with an excellent safety profile. This compound interferes with viral DNA maturation and packaging, showcasing a potential therapeutic avenue for CMV infections (Iris Buerger et al., 2001).
Cannabinoid Receptor Agonism
Investigations into the cannabinoid receptor agonism of 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, a compound with structural similarities, have identified it as a potent and selective CB2 agonist. This research opens up possibilities for the compound's application in treating neuropathic pain and further underscores the therapeutic potential of such compounds in modulating cannabinoid receptors (G. Chu et al., 2009).
Enzyme Inhibition
The compound's role in enzyme inhibition, specifically targeting dihydrofolate reductase (DHFR), has been examined. Structural studies of inhibitors like 2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide have contributed to understanding the molecular basis of their antitumor activity. These findings suggest potential applications in cancer chemotherapy, where enzyme inhibition plays a crucial role in tumor growth suppression (A. Camerman et al., 1978).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)21(19,20)17-10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMJYLXALDKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)


![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)

![2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)


![N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5536304.png)
![N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B5536323.png)
